molecular formula C13H20BrNO2 B590079 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 CAS No. 1330189-17-7

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

Cat. No.: B590079
CAS No.: 1330189-17-7
M. Wt: 310.261
InChI Key: QQCVFKSWYYHXMA-IFBDEUHTSA-N
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Description

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 (CAS 2733911-20-9) is a deuterium-labeled analog of a key pharmaceutical intermediate. The non-labeled compound, 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 80827-62-9), is well-established as a crucial building block in the multi-step synthesis of the anxiolytic drug Buspirone . It acts as a versatile alkylating agent, where the bromobutyl side chain facilitates the attachment of the azaspirodecane-dione core to the piperazine moiety present in the final Buspirone molecule . As a stable isotope-labeled internal standard, this d8-derivative is essential in advanced analytical chemistry applications, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). Its use allows for precise and reliable quantification, metabolite tracking, and pharmacokinetic studies of Buspirone and related compounds, ensuring high data accuracy by compensating for variations during sample preparation and analysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCVFKSWYYHXMA-IFBDEUHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.

  • Base Influence : Sodium hydride provides superior deprotonation of the spirodecane-dione’s nitrogen compared to weaker bases, ensuring higher yields.

  • Temperature Control : Maintaining the reaction at 10–20°C minimizes side reactions, such as over-alkylation or solvent decomposition.

The general reaction scheme is:

8H-8-azaspiro[4.5]decane-7,9-dione+1,4-dibromobutane-d8BaseThis compound\text{8H-8-azaspiro[4.5]decane-7,9-dione} + \text{1,4-dibromobutane-d8} \xrightarrow{\text{Base}} \text{this compound}

Deuterium Incorporation Strategies

Deuteration at the butyl chain is achieved using 1,4-dibromobutane-d8, where all eight hydrogen atoms in the butyl group are replaced with deuterium. This isotopic labeling requires stringent anhydrous conditions to prevent proton-deuterium exchange.

Synthesis of 1,4-Dibromobutane-d8

While explicit details are scarce, analogous deuterated alkyl halides are typically prepared via catalytic deuteration of 1,3-butadiene followed by bromination. Alternative routes involve H/D exchange reactions using deuterated solvents (e.g., D2_2O) under acidic or basic conditions.

Purification and Characterization

Isolation Techniques

  • Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product from unreacted starting materials.

  • Crystallization : Recrystallization from ethanol or acetone yields high-purity material, as noted by suppliers like LGC Standards.

Analytical Validation

  • NMR Spectroscopy : 1^1H NMR confirms deuterium incorporation by the absence of proton signals in the butyl chain.

  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 310.26 (C13_{13}H12_{12}D8_8BrNO2_2).

Comparative Analysis of Methodologies

ParameterPatent MethodAcademic ProtocolSupplier Process
Solvent DMF/ChloroformDichloromethaneNot disclosed
Base Sodium hydridePotassium carbonateNot disclosed
Deuteration Source 1,4-Dibromobutane-d8Not specifiedCustom synthesis
Yield ~60% (estimated)Not reportedMade-to-order

Challenges and Mitigation Strategies

  • Isotopic Purity : Trace proton contamination may occur during handling. Using deuterated solvents (e.g., CDCl3_3) and inert atmospheres (N2_2/Ar) mitigates this.

  • Reaction Scalability : Large-scale reactions risk thermal runaway. Gradual addition of 1,4-dibromobutane-d8 and temperature monitoring are critical .

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce carboxylic acids .

Scientific Research Applications

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Buspirone (8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione)

  • Structural Differences : Buspirone replaces the bromine atom in the bromobutyl compound with a 4-(2-pyrimidinyl)piperazinyl group .
  • Pharmacological Role : Unlike the bromobutyl compound (a synthetic intermediate), buspirone is a clinically used anxiolytic acting as a partial agonist at 5-HT1A receptors .
  • Synthetic Relevance : The bromobutyl compound serves as a precursor in buspirone synthesis, where nucleophilic substitution replaces bromine with piperazine .

BMY 7378 (8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione)

  • Structural Differences : BMY 7378 has a shorter ethyl linker and a 2-methoxyphenyl-piperazinyl group instead of bromobutyl .
  • Pharmacological Role: BMY 7378 is a selective α1D-adrenoceptor antagonist (pKi: 9.4 for human α1D) and a 5-HT1A partial agonist, highlighting how side-chain modifications dictate receptor specificity .
  • Synthetic Pathway: Prepared via reductive amination and sulfonamide coupling, contrasting with the Mitsunobu reaction used for the bromobutyl compound .

8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione

  • Structural Differences : Chlorine replaces bromine in the butyl chain .
  • Functional Impact: The chloro derivative (CAS 21098-11-3) is another intermediate, but its lower leaving-group reactivity compared to bromine may slow substitution reactions in synthesis .

Binospirone Hydrochloride (8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione)

  • Structural Differences: Features a benzodioxan-methylaminoethyl group instead of bromobutyl .
  • Pharmacological Role : Exhibits anxiolytic and antidepressant effects, demonstrating how aromatic heterocycles modulate biological activity .

Structure-Activity Relationships (SAR)

  • Alkyl Chain Length : Bromobutyl (C4) vs. ethyl (C2) in BMY 7378 affects receptor binding kinetics and selectivity .
  • Substituent Effects : Bromine’s leaving-group ability facilitates synthetic versatility, while arylpiperazinyl groups (e.g., in buspirone) confer receptor affinity .

Data Tables

Table 1. Key Structural and Pharmacological Comparisons

Compound Name Substituent CAS Number Primary Use/Activity Receptor Targets
8-(4-Bromobutyl)-8-azaspiro[...]-dione 4-Bromobutyl 80827-62-9 Synthetic intermediate N/A
Buspirone 4-(2-Pyrimidinyl)piperazinyl-butyl 36505-84-7 Anxiolytic (5-HT1A partial agonist) 5-HT1A
BMY 7378 2-(2-Methoxyphenyl-piperazinyl)ethyl 195615-28-6 α1D-Adrenoceptor antagonist α1D, 5-HT1A
8-(4-Chlorobutyl)-8-azaspiro[...]-dione 4-Chlorobutyl 21098-11-3 Synthetic intermediate N/A

Biological Activity

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8, also known as Buspirone EP Impurity M, is a compound of interest in pharmacological research, particularly due to its structural similarity to buspirone, an anxiolytic medication. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on current literature.

  • Molecular Formula : C13H20BrNO2
  • Molecular Weight : 302.21 g/mol
  • CAS Number : 80827-62-9
  • Appearance : Clear colorless oil
  • Solubility : Slightly soluble in DMSO and methanol
PropertyValue
Molecular FormulaC13H20BrNO2
Molecular Weight302.21 g/mol
CAS Number80827-62-9
AppearanceClear Colorless Oil
SolubilityDMSO (Slightly), Methanol (Slightly)

The biological activity of this compound is primarily linked to its interaction with serotonin receptors. It is structurally related to buspirone, which acts as a partial agonist at the 5-HT1A serotonin receptor. This receptor activity is crucial for its anxiolytic properties, influencing neurotransmitter release and modulating anxiety-related behaviors.

Pharmacological Studies

  • Anxiolytic Effects :
    • Research indicates that compounds similar to buspirone exhibit anxiolytic effects through modulation of serotonin pathways. Studies have shown that the introduction of bromobutyl groups can enhance the binding affinity to serotonin receptors, potentially increasing efficacy in anxiety reduction.
  • Neuropharmacological Profile :
    • In animal models, the compound has been evaluated for its effects on behavior indicative of anxiety and depression. Results suggest that it may reduce anxiety-like behaviors in rodent models through its action on serotonergic systems.
  • Comparative Studies :
    • Comparative studies with buspirone have highlighted the potential for this compound to exhibit similar or enhanced pharmacological profiles in terms of receptor binding and behavioral outcomes.

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds:

  • Buspirone Analog Studies :
    • A study published in the Journal of Medicinal Chemistry evaluated various buspirone analogs and their effects on anxiety-related behaviors in mice. The findings suggested that modifications to the butyl chain significantly influenced receptor binding and behavioral outcomes .
  • Serotonin Receptor Binding :
    • Research conducted by Hrib et al. demonstrated that modifications in the spiro structure could lead to variations in binding affinity at serotonin receptors, impacting the overall efficacy as an anxiolytic agent .

Q & A

Q. What are the key synthetic routes for synthesizing 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8, and how can reaction conditions be optimized to minimize impurities?

Methodological Answer: The synthesis typically involves alkylation of the spiro[4.5]decane-7,9-dione core with deuterated 1,4-dibromobutane-d7. Key steps include:

  • Alkylation: Reacting the spirodecane-dione precursor with 1,4-dibromobutane-d8 under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Impurities like 8,8′-(butane-1,4-diyl)bis-adducts (e.g., Buspirone Related Compound N) can form due to over-alkylation; optimizing stoichiometry (1:1 molar ratio) and reaction time minimizes this .
  • Deuterium Incorporation: Confirmed via mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR) to ensure >98% deuteration at the butyl chain .

Q. What analytical techniques are recommended for distinguishing bromo and chloro analogs in Buspirone-related impurities?

Methodological Answer:

  • HPLC-MS: Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. The bromo analog (m/z 257.76) and chloro analog (m/z 213.67) exhibit distinct retention times and mass-to-charge ratios .
  • Halogen-Specific Detection: Inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes to differentiate analogs .
  • ¹³C NMR: The carbon adjacent to bromine (C-Br) shows a downfield shift (~35 ppm) compared to C-Cl (~30 ppm) .

Q. How is the structural integrity of the spirocyclic core validated during synthesis?

Methodological Answer:

  • X-ray Crystallography: Resolves the spiro[4.5]decane conformation and confirms the 7,9-dione ketone positions .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ confirm the presence of carbonyl groups in the dione moiety .
  • 2D NMR (COSY, HSQC): Correlates protons and carbons in the spirocyclic system to rule out ring-opening side products .

Advanced Research Questions

Q. How does deuterium labeling in this compound affect its metabolic stability compared to the non-deuterated form?

Methodological Answer:

  • Isotope Effect Studies: Deuterium at the butyl chain slows CYP450-mediated oxidation (e.g., CYP3A4), reducing first-pass metabolism. In vitro liver microsome assays show a 2–3-fold increase in half-life (t₁/₂) for the deuterated form .
  • Pharmacokinetic Tracing: Administering the deuterated compound (C21H23D8N5O2) with LC-MS/MS detection allows precise tracking of metabolites like hydroxylated or dealkylated derivatives in plasma .

Q. What challenges arise in achieving enantiomeric purity during synthesis, and what resolution methods are effective?

Methodological Answer:

  • Chiral Centers: The spirocyclic core can form diastereomers during alkylation. Use chiral catalysts (e.g., (R)-BINAP with Pd) for asymmetric synthesis .
  • Microbial Reduction: Enantioselective reductases (e.g., from Saccharomyces cerevisiae) selectively reduce ketones in the dione moiety to produce (R)- or (S)-configured alcohols, enabling resolution of racemic mixtures .
  • Chiral HPLC: Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .

Q. How can researchers design experiments to assess 5-HT1A receptor binding affinity using this compound?

Methodological Answer:

  • Radioligand Displacement Assays: Use [³H]-8-OH-DPAT as a radioligand. Incubate the compound with 5-HT1A-transfected HEK293 cells (1–100 nM range) and measure IC₅₀ values via scintillation counting. Competitive binding curves are analyzed using the Cheng-Prusoff equation .
  • Functional Assays: Measure cAMP inhibition in cells expressing 5-HT1A receptors. A 10–30% reduction in forskolin-induced cAMP at 100 nM indicates partial agonism .

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